REACTION_CXSMILES
|
C1COCC1.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH2:15]Cl)=[CH:9][CH:8]=1.C(O[K])(C)(C)C>O>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH:14]=[CH2:15])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
58.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)OCCCl
|
Name
|
|
Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methyl tert-butyl ether (200 mL, 150 mL) twice
|
Type
|
WASH
|
Details
|
washed with saturated brine (100 mL) twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in n-hexane (100 mL)
|
Type
|
CUSTOM
|
Details
|
the precipitated insoluble substance was removed by filtration
|
Type
|
WASH
|
Details
|
this insoluble substance was further washed with n-hexane (5 mL) five times
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (n-hexane)
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)OC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |